BenchChemオンラインストアへようこそ!

BRL-37344

β3-adrenoceptor selectivity recombinant receptor

Selective β3-AR agonist (EC₅₀ 15-17 nM, ~10-fold selective over β1/β2). The only β3-AR tool with robust primate cardiovascular effects (+36% HR, +85% LV dP/dt, -30% TPR at 83 μg/kg i.v.)—CL-316243 shows no CV response. 20-fold more sensitive than norepinephrine in brown adipocyte lipolysis (EC₅₀ 5 nM). Most potent β-AR agonist for insulin-stimulated glucose transport inhibition (60%) via pure β3-AR activation. Essential for species-comparative pharmacology. ≥98% purity. Free base or sodium salt available.

Molecular Formula C19H22ClNO4
Molecular Weight 363.8 g/mol
CAS No. 114333-71-0
Cat. No. B1667803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL-37344
CAS114333-71-0
Synonyms(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
BRL 37344
BRL 37344, (R*,R*)-(+-)-isomer
BRL 37344A
BRL-37344
BRL-37344 sodium
SB 206606
SB-206606
sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate
Molecular FormulaC19H22ClNO4
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1
InChIKeyZGGNJJJYUVRADP-ACJLOTCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRL-37344 (CAS 114333-71-0) Procurement Guide: A Selective β3-Adrenoceptor Agonist for Metabolic and Cardiovascular Research


BRL-37344, also known as SB-206606, is a racemic β3-adrenoceptor (β3-AR) agonist developed by Beecham Pharmaceuticals and currently licensable from GlaxoSmithKline [1]. It demonstrates functional activity at the human recombinant β3-AR with an EC₅₀ of 15-17 nM [1][2], and exhibits ~8-12-fold selectivity over the β1-AR (EC₅₀ 112 nM) and β2-AR (EC₅₀ 177 nM) [2]. BRL-37344 is widely employed as a pharmacological tool to study β3-AR-mediated lipolysis, thermogenesis, and tissue-specific adrenergic signaling, with its sodium salt (BRL-37344A, CAS 127299-93-8) providing enhanced aqueous solubility for in vitro and in vivo applications .

Why BRL-37344 Cannot Be Interchanged with CL-316243 or Other β3-Adrenoceptor Agonists


Despite shared classification as β3-adrenoceptor agonists, BRL-37344 exhibits distinct pharmacological properties that preclude simple substitution with analogs like CL-316243 or isoproterenol. BRL-37344 demonstrates a nuanced selectivity profile that is context-dependent; its functional potency varies significantly across species and tissue types, with notable cardiovascular effects observed in canine and primate models that are either diminished or absent with other β3-AR agonists [1]. Furthermore, its stereoisomer-specific activity—with the RR enantiomer showing tissue-dependent potency differences [2]—and its unique rank order in metabolic assays (e.g., glucose transport inhibition: BRL-37344 > isoprenaline = noradrenaline) [3] underscore that β3-AR agonists are not pharmacologically interchangeable. The quantitative evidence below details these specific differentiators.

Quantitative Differentiation of BRL-37344 from Key β3-Adrenoceptor Agonist Comparators


Functional Selectivity at Human Recombinant β-Adrenoceptors: BRL-37344 vs. CL-316243

BRL-37344 exhibits moderate selectivity for the human β3-adrenoceptor (EC₅₀ 15 nM) over β1-AR (EC₅₀ 112 nM) and β2-AR (EC₅₀ 177 nM), corresponding to approximately 7.5-fold and 12-fold selectivity, respectively [1]. In contrast, CL-316243, while often described as a 'highly selective' β3-AR agonist, demonstrates a more complex profile with an EC₅₀ of 68 nM at the human β3-AR and acts as a low-affinity antagonist at β1- and β2-ARs [2]. This functional distinction—agonism versus antagonism at off-target receptors—can lead to divergent experimental outcomes, particularly in systems with mixed receptor populations.

β3-adrenoceptor selectivity recombinant receptor

Species-Specific Cardiovascular Effects: BRL-37344 vs. CL-316243 in Conscious Animal Models

In a direct head-to-head comparison in conscious instrumented animals, BRL-37344 and CL-316243 produced markedly different cardiovascular profiles depending on species. In conscious dogs, both compounds induced similar responses, with BRL-37344 (8.3 μg/kg i.v.) and CL-316243 (10 μg/kg i.v.) each reducing total peripheral resistance by ~50% and increasing heart rate and LV dP/dt [1]. However, in conscious primates (monkeys and baboons), BRL-37344 (83 μg/kg i.v.) significantly increased heart rate (36 ± 6%), LV dP/dt (85 ± 9%), and decreased total peripheral resistance (30 ± 2%), whereas CL-316243 (100 μg/kg i.v.) induced no significant cardiovascular effects [1]. The study concluded that CL-316243 is a more specific β3-AR agonist than BRL-37344, with β3-AR stimulation being most profound in dogs, diminished in rats, and essentially absent in primates [1].

cardiovascular species-specific pharmacology β3-adrenoceptor

Lipolytic Sensitivity in Adipose Tissue: BRL-37344 vs. Norepinephrine in Brown and White Adipocytes

In isolated rat adipocytes, BRL-37344 demonstrates significantly greater lipolytic sensitivity than the endogenous catecholamine norepinephrine, particularly in brown adipose tissue. The EC₅₀ values for BRL-37344 were 5 ± 1 nM in brown adipocytes and 56 ± 9 nM in white adipocytes, compared to norepinephrine values of 103 ± 31 nM and 124 ± 17 nM, respectively [1]. This represents a 20-fold higher sensitivity for BRL-37344 in brown adipocytes (P < 0.01) and a 2.2-fold higher sensitivity in white adipocytes (P < 0.05) [1]. Both compounds achieved similar maximal lipolytic efficacy [1].

lipolysis adipose tissue brown adipocyte metabolic research

Rank Order Potency in Thermogenesis and Lipolysis: BRL-37344 vs. CL-316243 vs. Isoproterenol

In rat brown adipocytes, a comparative study of β-agonist-mediated lipolysis and respiration (thermogenesis) established a definitive rank order of potency (concentration eliciting 50% of maximum response): CL-316243 > BRL-37344 > isoproterenol (mainly β1/β2) > norepinephrine > epinephrine ≫ dobutamine (β1) ≫ procaterol (β2) [1]. All β-agonists stimulated both lipolysis and respiration 8-10 times above basal levels [1]. While CL-316243 was the most potent β3-AR agonist in this assay, BRL-37344 occupies a distinct intermediate position—more potent than the mixed β1/β2 agonist isoproterenol but less potent than CL-316243.

thermogenesis lipolysis brown adipose tissue metabolic rate

Inhibition of Insulin-Stimulated Glucose Transport: BRL-37344 vs. Other β-Agonists

In rat adipocytes, the magnitude of inhibition of insulin-stimulated 2-deoxyglucose (2-DG) transport by β-AR agonists followed the rank order: BRL-37344 > isoprenaline = noradrenaline ≫ dobutamine = procaterol [1]. BRL-37344 inhibited insulin-stimulated glucose transport by 60% (only when adenosine deaminase was present in the assay) [1]. Notably, this inhibitory effect was not reversed by either the selective β1-antagonist ICI 89406 or the β2-antagonist ICI 118551, confirming that the effect is mediated specifically through β3-adrenoceptors [1]. In contrast, the mixed β1/β2-agonists dobutamine and procaterol exhibited poor efficacy in this assay [1].

glucose transport insulin signaling adipocyte metabolic regulation

Optimal Research and Industrial Applications for BRL-37344 Based on Quantitative Evidence


In Vivo Cardiovascular Studies in Primate Models

BRL-37344 is uniquely suited for in vivo cardiovascular studies in non-human primates, where it elicits robust heart rate (+36%), LV dP/dt (+85%), and total peripheral resistance (-30%) responses at 83 μg/kg i.v., whereas CL-316243 produces no measurable cardiovascular effects [1]. This makes BRL-37344 the preferred tool for probing β3-AR-mediated cardiovascular regulation in primate species relevant to translational research.

High-Sensitivity Lipolysis Assays in Brown Adipose Tissue

With an EC₅₀ of 5 nM in brown adipocytes—20-fold more sensitive than norepinephrine (EC₅₀ 103 nM)—BRL-37344 enables high-resolution detection of subtle changes in β3-AR-mediated lipolytic signaling [1]. This sensitivity advantage is particularly valuable for studying metabolic dysfunction, obesity, and thermogenic regulation in isolated adipocyte preparations.

β3-Adrenoceptor-Specific Glucose Transport Inhibition Studies

BRL-37344 is the most potent β-AR agonist for inhibiting insulin-stimulated glucose transport (60% inhibition) and achieves this effect exclusively via β3-AR activation, as confirmed by the lack of reversal by β1- or β2-selective antagonists [1]. This specificity makes it the reagent of choice for dissecting β3-AR-mediated counter-regulation of insulin signaling without confounding β1/β2-AR effects.

Comparative β3-AR Pharmacology and Species-Specific Signaling

Given its distinct species-specific cardiovascular profile—profound effects in dogs, diminished in rats, and robust but β1/β2-AR-influenced effects in primates—BRL-37344 serves as an essential tool for comparative pharmacology studies investigating species differences in β3-AR expression, coupling, and physiological function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRL-37344

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.